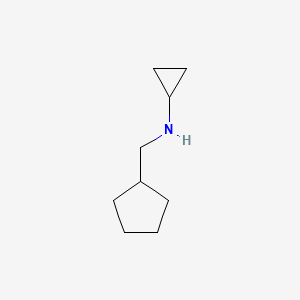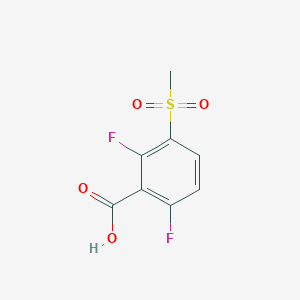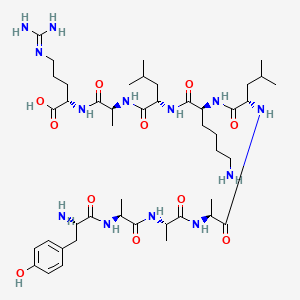
(Tyr69,Ala71.72,Lys74)-C3a (69-77)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Tyr69,Ala71,72,Lys74)-C3a (69-77)” appears to be a peptide with the sequence Tyr-Ala-Ala-Ala-Leu-Lys-Leu-Ala-Arg1. However, more specific details about its function or role are not readily available in the sources I found.
Unfortunately, I was unable to retrieve information on the Synthesis Analysis, Molecular Structure Analysis, Chemical Reactions Analysis, Mechanism of Action, Physical and Chemical Properties Analysis, Safety and Hazards, and Future Directions for “(Tyr69,Ala71.72,Lys74)-C3a (69-77)”.
Aplicaciones Científicas De Investigación
Amino Acid Effects on Calcium Carbonate Polymorphs
The study by Štajner et al. (2018) investigated the impact of different amino acids, including tyrosine (Tyr) and alanine (Ala), on the spontaneous precipitation of calcium carbonate polymorphs. These amino acids, as building units in macromolecules, play a role in biomineralization, suggesting a potential application in understanding and manipulating mineral formation processes in biological and synthetic systems (Štajner et al., 2018).
Conformation and Interaction Studies of C3a
Several studies have focused on the solution conformation of human C3a, a component of the immune system. Muto et al. (1985, 1987, 1989) conducted proton nuclear magnetic resonance studies to understand the conformation of C3a and its fragments, including segments like Tyr69. These insights are critical in biomedical research, particularly in understanding immune responses and designing therapeutic agents (Muto, Fukumoto, & Arata, 1985); (Muto, Fukumoto, & Arata, 1987); (Muto, Inagaki, & Arata, 1989).
Role of Tyrosine in Enzymatic Functions
The role of tyrosine in catalytic actions has been studied extensively. Muraki et al. (1993) explored how the substitution of tyrosine affects the enzymatic functions of human lysozyme, offering insights into enzyme design and function optimization (Muraki, Harata, & Jigami, 1993).
Peptide Design and Biological Activities
The design and analysis of peptides, including those with sequences similar to C3a, have implications in understanding biological activities and therapeutic applications. Hugli and Erickson (1977) synthesized peptides analogous to the C3a anaphylatoxin, providing a foundation for future research in immunology and pharmacology (Hugli & Erickson, 1977).
Structural Analysis of Protein and Peptide Interactions
Nielsen et al. (2002) investigated the structure of the HP1 chromodomain bound to histone H3 methylated at lysine 9. This study provides insights into protein-DNA interactions, essential for understanding epigenetic modifications and their implications in gene regulation (Nielsen et al., 2002).
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H77N13O11/c1-23(2)20-34(42(66)54-28(8)38(62)56-33(44(68)69)13-11-19-50-45(48)49)58-41(65)32(12-9-10-18-46)55-43(67)35(21-24(3)4)57-39(63)27(7)52-36(60)25(5)51-37(61)26(6)53-40(64)31(47)22-29-14-16-30(59)17-15-29/h14-17,23-28,31-35,59H,9-13,18-22,46-47H2,1-8H3,(H,51,61)(H,52,60)(H,53,64)(H,54,66)(H,55,67)(H,56,62)(H,57,63)(H,58,65)(H,68,69)(H4,48,49,50)/t25-,26-,27-,28-,31-,32-,33-,34-,35-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGXPMUHXXJMQE-QWXVOAEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H77N13O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
976.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tyr69,Ala71.72,Lys74)-C3a (69-77) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B1417279.png)
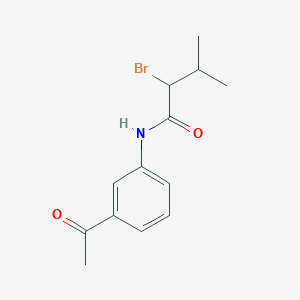

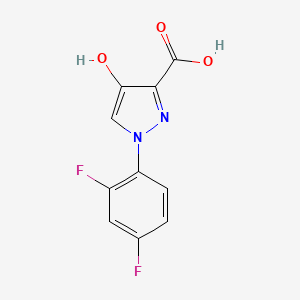
![3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide](/img/structure/B1417287.png)
![4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid](/img/structure/B1417288.png)
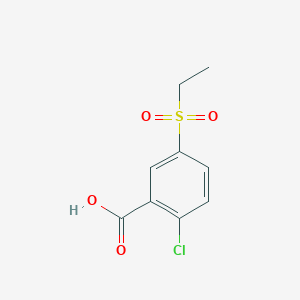
![3-[4-(Ethanesulfonyl)phenyl]propanoic acid](/img/structure/B1417290.png)
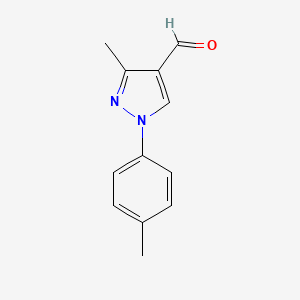
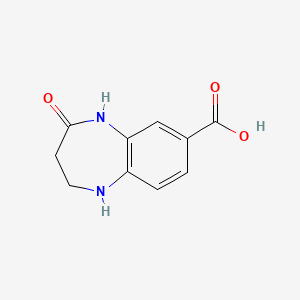
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1417295.png)
![2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester](/img/structure/B1417298.png)
